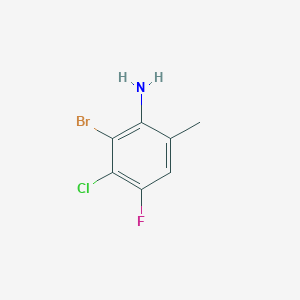
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is a synthetic organic compound that features a phthalimide group attached to a benzodioxane ring system with trifluoromethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group is synthesized by the dehydrative condensation of phthalic anhydride with a primary amine, such as methylamine, under high-temperature conditions.
Introduction of the Benzodioxane Ring: The benzodioxane ring system is constructed through a series of cyclization reactions involving appropriate precursors, such as catechol derivatives and trifluoromethylated reagents.
Coupling of the Phthalimide and Benzodioxane Units: The final step involves coupling the phthalimide group with the benzodioxane ring system using suitable coupling agents and reaction conditions, such as Mitsunobu conditions or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl positions or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
科学的研究の応用
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its trifluoromethyl groups and benzodioxane ring system may impart desirable properties for use in advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or tool in biological research to study enzyme mechanisms or cellular processes.
作用機序
The mechanism of action of 6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group may act as a pharmacophore, binding to active sites and modulating biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the benzodioxane and trifluoromethyl groups.
Thalidomide: A well-known phthalimide derivative with significant biological activity.
Apremilast: Another phthalimide derivative used in the treatment of inflammatory conditions.
Uniqueness
6-(N-Methylphthalimido)-2,2,3-trifluoro-1,4-benzodioxane is unique due to its combination of a phthalimide group with a trifluoromethylated benzodioxane ring system.
特性
IUPAC Name |
2-[(2,2,3-trifluoro-3H-1,4-benzodioxin-6-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4/c18-16-17(19,20)25-12-6-5-9(7-13(12)24-16)8-21-14(22)10-3-1-2-4-11(10)15(21)23/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRARBVZHKLVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)OC(C(O4)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)




![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)





